1,1-Dicyclohexyl-3-phenylurea

Catalog No.
S12401827
CAS No.
5765-54-8
M.F
C19H28N2O
M. Wt
300.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-Dicyclohexyl-3-phenylurea

CAS Number

5765-54-8

Product Name

1,1-Dicyclohexyl-3-phenylurea

IUPAC Name

1,1-dicyclohexyl-3-phenylurea

Molecular Formula

C19H28N2O

Molecular Weight

300.4 g/mol

InChI

InChI=1S/C19H28N2O/c22-19(20-16-10-4-1-5-11-16)21(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1,4-5,10-11,17-18H,2-3,6-9,12-15H2,(H,20,22)

InChI Key

OSESYOACFFMCTM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)NC3=CC=CC=C3

1,1-Dicyclohexyl-3-phenylurea is an organic compound characterized by its urea functional group, specifically featuring two cyclohexyl groups and one phenyl group attached to the nitrogen atoms. This compound is notable for its structural attributes, which contribute to its chemical properties and biological activities. The molecular formula of 1,1-dicyclohexyl-3-phenylurea is C${18}$H${26}$N$_{2}$O, with a molecular weight of approximately 290.42 g/mol. It typically appears as a white solid with a melting point ranging from 173 to 175 °C .

The synthesis of 1,1-dicyclohexyl-3-phenylurea generally involves the reaction of phenyl isocyanate with cyclohexylamine. This reaction can be conducted under various conditions, including solvent-free environments or in the presence of solvents such as Cyrene. The general reaction can be represented as follows:

Phenyl Isocyanate+Cyclohexylamine1 1 Dicyclohexyl 3 phenylurea\text{Phenyl Isocyanate}+\text{Cyclohexylamine}\rightarrow \text{1 1 Dicyclohexyl 3 phenylurea}

This compound can also undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding amines and carbon dioxide .

Research indicates that 1,1-dicyclohexyl-3-phenylurea exhibits significant biological activity, particularly in the realm of pharmacology. It has been studied for its potential as an anti-inflammatory agent and has shown promise in modulating various biological pathways. Additionally, it may possess antitumor properties, although further studies are required to fully elucidate its mechanisms of action and therapeutic potential .

The synthesis of 1,1-dicyclohexyl-3-phenylurea can be achieved through several methods:

  • Direct Reaction Method: This involves the direct reaction of cyclohexylamine with phenyl isocyanate in a suitable solvent like Cyrene or under solvent-free conditions.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields by providing uniform heating.
  • Catalytic Methods: The use of catalysts such as Eosin Y in solvent mixtures has been explored to facilitate the synthesis under milder conditions and improve yield .

1,1-Dicyclohexyl-3-phenylurea finds applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it is investigated for potential use in drug formulations targeting inflammation and cancer.
  • Material Science: It serves as a precursor or additive in the development of polymers and other materials due to its unique chemical properties.
  • Lubricants: The compound is also utilized in formulating lubricants and greases owing to its stability and performance characteristics .

Studies on the interactions of 1,1-dicyclohexyl-3-phenylurea with biological systems have revealed insights into its pharmacokinetic properties. It interacts with various enzymes and receptors, influencing metabolic pathways. Investigations into its binding affinities suggest that it may modulate specific protein targets involved in inflammatory responses and cellular proliferation .

Several compounds share structural similarities with 1,1-dicyclohexyl-3-phenylurea. These include:

Compound NameStructure CharacteristicsUnique Features
1,3-DicyclohexylureaContains two cyclohexyl groupsMay exhibit different solubility properties
N-Methyl-DicyclohexylamineContains methyl substituent on nitrogenPotentially different pharmacological effects
1-Cyclohexyl-3-phenylureaOne cyclohexyl group instead of twoMay have distinct biological activity profiles
PhenylguanidineContains guanidine functional groupDifferent mechanism of action compared to ureas

The uniqueness of 1,1-dicyclohexyl-3-phenylurea lies in its balanced structure that combines cyclohexane's steric bulk with the reactivity of the phenyl group, allowing for diverse interactions in biological systems while maintaining stability under various conditions .

XLogP3

4.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

300.220163521 g/mol

Monoisotopic Mass

300.220163521 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

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